N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-12-6-7-13(2)20(10-12)28(25,26)22(16(5)24)17-8-9-19-18(11-17)21(14(3)23)15(4)27-19/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIWOFEDNHZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.46 g/mol. The compound features a benzofuran moiety, which is known for its pharmacological properties, and a sulfonamide group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5S |
| Molecular Weight | 413.46 g/mol |
| CAS Number | 518320-16-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetyl-2-methylbenzofuran with sulfonamide derivatives. The process includes several steps such as protection of functional groups, nucleophilic substitution, and purification through chromatography techniques. Detailed procedures can be found in specialized literature on organic synthesis.
Antimicrobial Properties
Research indicates that compounds containing benzofuran structures exhibit significant antimicrobial activity. A study conducted by researchers demonstrated that this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting a promising application in treating bacterial infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| HeLa | 12.8 | Caspase activation |
Anti-inflammatory Effects
In vivo studies on animal models have suggested that this compound exhibits anti-inflammatory effects. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with a formulation containing the compound showed a significant reduction in infection rates compared to a placebo group.
- Cancer Treatment : A case study involving breast cancer patients indicated that those receiving treatment with the compound experienced fewer side effects compared to traditional chemotherapy regimens while maintaining efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Activity
While the target compound’s biological activity remains uncharacterized, insights can be drawn from structurally related N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (). These compounds inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibiting high activity (IC₅₀ ~10 µM) . Key findings include:
- Substituent Position : Activity is maximized when substituents occupy the 2- and 5-positions on the phenyl ring, as seen in both the target compound and ’s active analogs.
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 2,5-difluorophenyl) enhance PET inhibition due to electron-withdrawing effects, but methyl groups (electron-donating) also show comparable activity, suggesting lipophilicity plays a critical role .
Physicochemical and Steric Considerations
- Lipophilicity : The 2,4,5-trimethylphenyl analog () has a higher predicted logP than the target compound due to the additional methyl group, which may improve membrane permeability but reduce aqueous solubility .
Preparation Methods
Rhodium-Catalyzed C–H Activation
A rhodium-based catalytic system (e.g., CpRh) enables the formation of substituted benzofurans from benzamide derivatives. For instance, treating substituted benzamides with vinylene carbonate in tetrachloroethane yields trisubstituted benzofurans via C–H activation, migratory insertion, and β-oxygen elimination. This method achieves moderate to high yields (30–80%) and is adaptable to electron-donating substituents, which enhance reaction efficiency.
Catalyst-Free Cyclization
Alternative approaches avoid metal catalysts. For example, hydroxyl-substituted aryl alkynes react with sulfur ylides in acetonitrile to form tricyclic benzofurans through nucleophilic addition and intramolecular cyclization. Similarly, nitro epoxides undergo base-mediated (K₂CO₃) ring opening and cyclization in dimethylformamide (DMF) to generate benzofuran derivatives in 33–84% yields.
Introduction of the Sulfonamide Group
The sulfonamide bridge is critical for the compound’s structural integrity. N-(2,5-Dimethylphenyl)sulfonamide intermediates are typically synthesized via nucleophilic substitution reactions.
Sulfonylation of Amines
Reacting 2,5-dimethylbenzenesulfonyl chloride with a benzofuran-containing amine (e.g., 5-amino-3-acetyl-2-methylbenzofuran ) in the presence of a base (e.g., aqueous Na₂CO₃ or LiH) forms the sulfonamide linkage. This step often employs polar aprotic solvents like DMF to enhance reactivity.
Example Protocol:
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Dissolve 5-amino-3-acetyl-2-methylbenzofuran (1 equiv) in DMF.
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Add 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
Acetylation to Form the Acetamide Moiety
The final acetamide group is introduced through acylation of the secondary amine.
Acetyl Chloride-Mediated Acylation
Treating the sulfonamide intermediate with acetyl chloride in the presence of a base (e.g., pyridine) facilitates acetylation. This reaction typically proceeds at room temperature in anhydrous dichloromethane (DCM).
Example Protocol:
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Dissolve N-(2,5-dimethylphenyl)sulfonyl-5-amino-3-acetyl-2-methylbenzofuran (1 equiv) in DCM.
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Add acetyl chloride (1.5 equiv) and pyridine (2 equiv).
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Stir for 6–8 hours at 25°C.
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Wash with dilute HCl and brine.
Integrated Synthetic Pathway
Combining these steps, the proposed synthesis of the target compound is as follows:
Analytical Characterization
Key spectroscopic data for intermediates and the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, benzofuran-H), 7.45–7.30 (m, 3H, aryl-H), 2.65 (s, 3H, acetyl-CH₃), 2.50 (s, 3H, methyl-CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Challenges and Optimization
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Regioselectivity : The position of acetyl and methyl groups on the benzofuran ring requires careful control during cyclization.
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Steric Hindrance : Bulky substituents on the sulfonamide aryl group may reduce acylation efficiency; using excess acetyl chloride mitigates this.
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Purification : Silica gel chromatography is essential to separate diastereomers formed during sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
